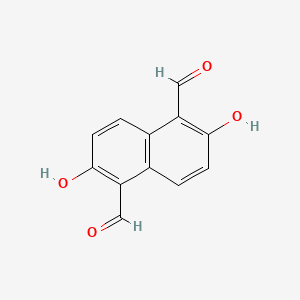

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-5-9-7-1-3-11(15)10(6-14)8(7)2-4-12(9)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLYHNXYIWQPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)O)C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298870 | |

| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7235-47-4 | |

| Record name | 1,5-Diformyl-2,6-dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIFORMYL-2,6-DIHYDROXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ7F4224RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: A Core Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of a Naphthoid Linker

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a highly functionalized aromatic compound that has emerged as a critical building block in the field of materials science and organic synthesis. Its rigid naphthalene core, adorned with two hydroxyl and two aldehyde groups at strategic positions (1, 2, 5, and 6), offers a unique combination of reactivity and structural pre-organization. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the construction of advanced porous materials.

The strategic placement of the hydroxyl and aldehyde functionalities makes this molecule an ideal candidate for condensation reactions, particularly with amines, to form robust and crystalline frameworks. This has led to its prominence in the synthesis of Covalent Organic Frameworks (COFs), where it acts as a versatile linker to create precisely defined, porous networks.[1][2] These materials are at the forefront of innovations in gas storage, catalysis, sensing, and drug delivery.[1][3]

Physicochemical Properties: A Quantitative Overview

The intrinsic properties of this compound are foundational to its utility in synthesis. A summary of its key physicochemical data is presented below.

| Property | Value/Description | Source(s) |

| CAS Number | 7235-47-4 | [4] |

| Molecular Formula | C₁₂H₈O₄ | |

| Molecular Weight | 216.19 g/mol | |

| Physical Form | Solid | |

| Melting Point | 270 °C | |

| Solubility | Soluble in methanol, slightly soluble in water and DMSO (data for parent 2,6-dihydroxynaphthalene) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. The following protocol is based on established literature procedures.

Diagram of the Synthetic Pathway

Sources

A Senior Application Scientist's Guide to 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: Synthesis, Characterization, and Applications

Introduction: The Strategic Value of a Symmetrical Naphthoic Dialdehyde

In the landscape of advanced organic synthesis, the strategic selection of building blocks is paramount to achieving novel structures with desired functionalities. 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (CAS 7235-47-4) emerges as a molecule of significant interest for chemists and materials scientists. Its rigid, planar naphthalene core, symmetrically functionalized with two hydroxyl and two aldehyde groups, provides a unique and powerful platform for constructing complex molecular architectures.

This guide offers an in-depth technical perspective on this versatile compound. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its characterization, and the proven potential of its applications, particularly in the realms of supramolecular chemistry and advanced materials. For researchers in drug development, its capacity to form stable, biocompatible frameworks makes it a noteworthy component for consideration in advanced delivery systems.[1][2]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The predictable, symmetrical nature of this compound simplifies spectral interpretation, allowing for straightforward confirmation of its identity and purity.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7235-47-4 | [3] |

| Molecular Formula | C₁₂H₈O₄ | [4] |

| Molecular Weight | 216.19 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Spectroscopic Validation: An Application Scientist's Perspective

-

¹H NMR: The symmetry of the molecule is its most telling feature. One would expect to see distinct singlets for the aldehydic protons (-CHO) and the hydroxyl protons (-OH), with their chemical shifts influenced by solvent and concentration due to hydrogen bonding. The aromatic protons on the naphthalene ring should appear as a clean set of doublets, confirming the 1,2,5,6-substitution pattern.

-

¹³C NMR: The spectrum will be characterized by a low number of signals relative to the 12 carbons, again due to molecular symmetry. Key signals to identify are the aldehydic carbonyl carbon (typically δ > 180 ppm), the carbons attached to the hydroxyl groups, and the remaining aromatic carbons.

-

FTIR: Look for a strong, sharp carbonyl (C=O) stretch from the aldehyde groups around 1650-1700 cm⁻¹. A broad O-H stretching band from the hydroxyl groups will be prominent, typically in the 3200-3600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be clearly visible at m/z 216.19, confirming the molecular weight. Fragmentation patterns will likely involve the loss of CO and CHO radicals.

Synthesis & Purification: A Self-Validating Protocol

The reliable synthesis of this compound is crucial for its use in further applications. The most common route involves the direct formylation of 2,6-dihydroxynaphthalene.[5] The following protocol is based on a modified Duff reaction, a choice predicated on its use of readily available reagents and generally reliable outcomes for electron-rich aromatic compounds.

Experimental Protocol: Synthesis via Duff Formylation

Rationale: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The electron-donating hydroxyl groups of the 2,6-dihydroxynaphthalene starting material activate the aromatic ring, directing the electrophilic formylation to the ortho positions (1 and 5), yielding the desired symmetrical product. Glycerol is often used as a solvent as its high boiling point allows for the necessary reaction temperatures.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dihydroxynaphthalene (1 equiv.), hexamethylenetetramine (4 equiv.), and glycerol.

-

Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. The causality here is critical: this temperature is required to facilitate the decomposition of HMTA and the subsequent electrophilic attack on the naphthalene ring.

-

Hydrolysis: After stirring for 3-4 hours, cool the mixture and add an aqueous solution of sulfuric acid (e.g., 50% v/v). Heat the mixture again under reflux for 1 hour. This step is essential to hydrolyze the intermediate imine species formed during the reaction to reveal the final aldehyde functional groups.

-

Isolation: Cool the reaction mixture to room temperature. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid and glycerol.

-

Purification: The key to obtaining high-purity material lies in recrystallization. A solvent system such as ethanol/water or acetic acid is effective. The choice of solvent is based on the principle of high solubility at elevated temperatures and low solubility at room temperature, ensuring efficient removal of impurities and high recovery of the final product. Dry the purified solid under vacuum.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Core Applications in Research and Development

The true value of this compound lies in its role as a rigid, multifunctional linker. Its aldehyde groups are prime candidates for condensation reactions, while the hydroxyl groups can modulate solubility or participate in further functionalization.

Schiff Base Condensation: Gateway to Coordination Chemistry

The most prominent application is its reaction with primary amines to form Schiff bases (imines).[6] This reaction is highly efficient and forms a stable carbon-nitrogen double bond.[6] The resulting tetradentate ligands, featuring two imine nitrogens and two phenolate oxygens, are exceptional chelating agents for a wide variety of metal ions.

Significance for Researchers:

-

Metal-Organic Frameworks (MOFs) & Covalent Organic Frameworks (COFs): The rigid and defined geometry of this building block allows for the predictable assembly of highly ordered, porous crystalline structures.[2] These materials are at the forefront of research in gas storage, catalysis, and drug delivery.[2] The dihydroxy functionalities can enhance the biocompatibility and dispersibility of COFs in aqueous environments, a critical factor for drug delivery applications.[2]

-

Catalysis: Metal complexes derived from these Schiff base ligands have shown significant catalytic activity in various organic transformations.[7][8]

-

Sensors: The extended π-system of the naphthalene core, when incorporated into a larger complex, can give rise to fluorescent materials that respond to the presence of specific metal ions or anions, forming the basis for chemical sensors.[7][8]

Protocol: General Schiff Base Synthesis

-

Dissolution: Dissolve this compound (1 equiv.) in a suitable solvent, such as ethanol or methanol.

-

Amine Addition: Add the desired primary amine (2.2 equiv.) to the solution. A slight excess of the amine ensures the complete reaction of both aldehyde groups.

-

Reaction: Reflux the mixture for 2-4 hours. The reaction progress can often be monitored by the formation of a colored precipitate.

-

Isolation: Cool the reaction to room temperature. Collect the resulting Schiff base product by vacuum filtration, wash with cold solvent, and dry.

Diagram: Schiff Base Formation and Metal Chelation

Caption: Pathway from dialdehyde to functional metal complexes.

Polymer and Materials Science

Beyond discrete molecular complexes, this compound serves as a valuable monomer for the synthesis of high-performance polymers. Condensation with diamines can yield poly(azomethine)s, which are polymers containing Schiff base moieties in their backbone. These materials are investigated for their thermal stability, and optoelectronic properties, and as processable precursors for other advanced materials.

Safe Handling and Storage

As with any laboratory chemical, proper handling is essential.

-

Safety: This compound is classified as a warning-level hazard, known to cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C. This prevents oxidation of the hydroxyl and aldehyde groups.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its inherent symmetry, rigidity, and versatile reactivity provide chemists and material scientists with a reliable and predictable platform for constructing functional molecules and materials. From the rational design of porous COFs for drug delivery to the synthesis of novel catalysts and sensors, the applications of this compound are both significant and expanding. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is the first step toward unlocking its full potential in your research and development endeavors.

References

-

This compound CAS No.:7235-47-4 . Ruixibiotech. Available at: [Link]

-

This compound . CD Bioparticles. Available at: [Link]

-

Advancing Materials Science: Purchase this compound from a Leading Manufacturer . NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes . Various Authors. Available at: [Link]

-

synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin . AJOL. Available at: [Link]

-

2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 . PubChem - NIH. Available at: [Link]

-

Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes . CrystEngComm (RSC Publishing). Available at: [Link]

-

Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes . ResearchGate. Available at: [Link]

-

β-Carotene . CAS Common Chemistry. Available at: [Link]

-

Anti-bacterial and anti-fungal study of Schiff bases and their metal Co (II) & Zn (II) complexes . CABI Digital Library. Available at: [Link]

-

The Role of 2,6-Dihydroxynaphthalene in Dye Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Synthesis of 2,6-dihydroxynaphthalene . PrepChem.com. Available at: [Link]

- Process for the preparation of 2,6-dihydroxynaphthalene. Google Patents.

-

β Carotene . NIST WebBook. Available at: [Link]

Sources

- 1. This compound CAS No.:7235-47-4 - Ruixibiotech [ruixibiotech.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound | 7235-47-4 [chemicalbook.com]

- 4. This compound 98.00% | CAS: 7235-47-4 | AChemBlock [achemblock.com]

- 5. prepchem.com [prepchem.com]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde

This guide provides an in-depth technical overview of the spectroscopic characterization of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND), a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols.

Introduction

This compound is a symmetrical aromatic compound featuring a naphthalene core substituted with two hydroxyl and two aldehyde groups. This unique substitution pattern imparts specific chemical reactivity and photophysical properties, making it a valuable building block in coordination chemistry, polymer science, and medicinal chemistry. Accurate and comprehensive spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its electronic properties. This guide will detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), based on established principles and data reported for analogous compounds. The primary reference for the experimental characterization of this molecule is the work by Houjou et al. in the Journal of Organic Chemistry (2009)[1].

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule's symmetry, the presence of intramolecular hydrogen bonding between the hydroxyl and adjacent aldehyde groups, and the extended π-conjugation of the naphthalene system are all critical features that manifest in its spectra.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For DHND, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Expected Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| -OH | ~12-14 | singlet (br) | - | Intramolecular hydrogen bonding with the adjacent aldehyde carbonyl deshields the proton significantly. |

| -CHO | ~10-11 | singlet | - | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the aromatic ring current. |

| Ar-H (H3, H7) | ~8.0-8.5 | doublet | ~8-9 | Aromatic protons ortho to the aldehyde group and meta to the hydroxyl group. |

| Ar-H (H4, H8) | ~7.0-7.5 | doublet | ~8-9 | Aromatic protons meta to the aldehyde group and ortho to the hydroxyl group. |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of DHND in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Causality Behind Experimental Choices:

-

A high-field NMR (≥400 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the aromatic proton signals.

-

DMSO-d₆ is selected as the solvent due to the compound's polarity and to slow down the exchange rate of the hydroxyl protons, allowing for their observation as broader singlets.

¹³C NMR Spectroscopy

Expected Data:

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| -CHO | ~190-200 | Carbonyl carbons of aldehydes are highly deshielded. |

| Ar-C-OH | ~160-170 | Aromatic carbons attached to the electron-donating hydroxyl group are significantly deshielded. |

| Ar-C-CHO | ~115-125 | Aromatic carbons attached to the electron-withdrawing aldehyde group. |

| Ar-C (quaternary) | ~130-140 | Quaternary carbons at the ring fusion. |

| Ar-CH | ~110-130 | Aromatic carbons bearing protons. Specific shifts depend on the electronic effects of the substituents. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment Rationale |

| 3100-3300 (broad) | O-H stretch | The broadness indicates hydrogen bonding. |

| 3000-3100 | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |

| 2800-2900, 2700-2800 | Aldehyde C-H stretch | Often appears as a pair of weak bands (Fermi resonance). |

| 1640-1660 | C=O stretch (aldehyde) | Lowered frequency due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| 1580-1620 | Aromatic C=C stretch | Characteristic vibrations of the naphthalene ring system. |

| 1200-1300 | C-O stretch (phenol) | Stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |

Experimental Protocol:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty accessory (ATR crystal or air). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Expected Data:

-

Molecular Ion (M⁺): m/z = 216.0423 (for C₁₂H₈O₄).

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of CO (m/z = 188), CHO (m/z = 187), and potentially other characteristic cleavages of the naphthalene ring system.

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common choice for polar molecules like DHND.

-

Instrument Setup:

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

-

Ionization Mode: Positive or negative ion mode (negative mode may be favorable due to the acidic phenolic protons).

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum, ensuring a mass accuracy of <5 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are related to its conjugated π-system.

Expected Data:

-

λ_max: Expect multiple absorption bands in the UV-Vis region. Based on the extended conjugation of the naphthalene system and the presence of auxochromic (-OH) and chromophoric (-CHO) groups, significant absorptions are expected between 250-400 nm. The work by Houjou et al. (2009) specifically investigated the effects of hydrogen bonding on the electronic absorption spectra, suggesting that these interactions play a key role in determining the exact λ_max values[1].

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrument Setup:

-

Spectrometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-600 nm.

-

-

Data Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the spectrum of the sample solution.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy identifies key functional groups and hydrogen bonding, mass spectrometry verifies the molecular weight and elemental formula, and UV-Vis spectroscopy probes the electronic structure. The data and protocols presented in this guide provide a comprehensive framework for researchers to reliably identify and characterize this important chemical building block. For definitive experimental values, consultation of the primary literature, such as the work by Houjou et al. (2009), is strongly recommended[1].

References

-

Houjou, H., Motoyama, T., Banno, S., Yoshikawa, I., & Araki, K. (2009). Experimental and theoretical studies on constitutional isomers of 2,6-dihydroxynaphthalene carbaldehydes. Effects of resonance-assisted hydrogen bonding on the electronic absorption spectra. The Journal of Organic Chemistry, 74(2), 520–529. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, a symmetrical aromatic dialdehyde that has garnered significant interest as a versatile building block in supramolecular chemistry and materials science. This document delves into the molecule's structural features, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on its burgeoning applications in the biomedical field, particularly its role as a key linker in the construction of Covalent Organic Frameworks (COFs) for advanced drug delivery systems. Furthermore, we explore its potential in the development of novel fluorescent probes, contextualized within the broader landscape of naphthalene derivatives in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design of advanced materials and novel therapeutic and diagnostic agents.

Introduction: The Naphthalene Scaffold in Drug Discovery and Materials Science

The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the beta-blocker Propranolol, and the antifungal agent Terbinafine all feature the naphthalene moiety, highlighting its importance in drug design. The rigid, planar structure of the naphthalene system provides a well-defined framework for the spatial orientation of functional groups, facilitating precise interactions with biological targets.

Beyond its role in pharmaceuticals, the unique photophysical properties of naphthalene derivatives have made them invaluable as fluorescent probes for sensing and imaging.[1] Their high quantum yields and excellent photostability make them ideal candidates for developing robust diagnostic tools.[1] The introduction of reactive functional groups, such as aldehydes, onto the naphthalene core further expands its utility, enabling its incorporation into larger, more complex molecular architectures.

This compound (also referred to as 2,6-dihydroxy-1,5-naphthalenedicarboxaldehyde or 2,6-DHNA) is a prime example of a functionalized naphthalene derivative with significant potential. Its symmetrical design, featuring two hydroxyl and two aldehyde groups, makes it an exceptional building block for the synthesis of advanced polymeric materials, most notably Covalent Organic Frameworks (COFs).[2][3] These highly ordered, porous materials are at the forefront of research for a variety of applications, including drug delivery, due to their tunable porosity and high surface area.[4][5] This guide will provide an in-depth exploration of the molecular structure, synthesis, and applications of this versatile compound.

Molecular Structure and Physicochemical Properties

Chemical Identity and Structure

This compound is a solid, typically appearing as a yellow powder.[6] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Synonyms | 1,5-Diformyl-2,6-dihydroxynaphthalene | [6] |

| CAS Number | 7235-47-4 | [7] |

| Molecular Formula | C₁₂H₈O₄ | [7] |

| Molecular Weight | 216.19 g/mol | [8] |

| Appearance | Yellow solid powder | [6] |

| Melting Point | 270 °C | [6] |

| Purity | Typically ≥98% | [7] |

| Storage | Inert atmosphere, 2-8°C |

The molecule's structure is characterized by a naphthalene core with hydroxyl (-OH) and aldehyde (-CHO) groups at the 2,6 and 1,5 positions, respectively. This substitution pattern results in a high degree of symmetry and planarity. The intramolecular hydrogen bonding between the hydroxyl protons and the adjacent aldehyde carbonyl oxygens is a key feature, influencing the molecule's conformation and reactivity.

Spectroscopic Profile

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms. Based on available data for the compound in CDCl₃, the following characteristic chemical shifts (δ) are observed: δ 11.59, 10.76, 9.14, 7.36 ppm.[9] The downfield shifts are indicative of protons in electron-poor environments, such as those of the aldehyde and hydroxyl groups, as well as the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. In DMSO-d₆, the following chemical shifts are reported: δ 193.21, 162.02, 132.84, 126.33, 121.80, 113.80 ppm.[9] The peak at 193.21 ppm is characteristic of the aldehyde carbonyl carbon.

Infrared (IR) Spectroscopy:

-

A strong, sharp carbonyl (C=O) stretching band from the aldehyde groups, typically in the region of 1650-1700 cm⁻¹.

-

O-H stretching vibrations from the hydroxyl groups, likely appearing as a broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring.

-

C=C stretching vibrations characteristic of the aromatic naphthalene core.

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of naphthalene and its derivatives is characterized by strong absorptions in the ultraviolet region due to π-π* electronic transitions within the aromatic system.[10] The extended conjugation in this compound, along with the presence of auxochromic hydroxyl groups and chromophoric aldehyde groups, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene. This property is fundamental to its use in fluorescent probes.

Crystallographic Data

A search of the available scientific literature did not yield a publicly available single-crystal X-ray structure for this compound. The determination of its crystal structure would provide invaluable, definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. This data would be highly beneficial for computational modeling and for understanding the formation of crystalline materials like COFs.

Synthesis and Purification

The synthesis of this compound is typically achieved through the formylation of its precursor, 2,6-dihydroxynaphthalene. The introduction of aldehyde groups onto an electron-rich aromatic ring, such as a phenol or naphthol, can be accomplished via several named reactions, including the Duff reaction and the Reimer-Tiemann reaction.[11]

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent.[11] The reaction proceeds via an electrophilic aromatic substitution mechanism where an iminium ion, generated from HMTA, is attacked by the electron-rich naphthol ring, preferentially at the ortho position to the hydroxyl groups.[11][12] Subsequent hydrolysis yields the desired aldehyde. The Reimer-Tiemann reaction, on the other hand, employs chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[13]

A detailed protocol for the synthesis of this compound (2,6-DHNA) has been reported as a modified procedure.[9]

Detailed Experimental Protocol: Synthesis of this compound[11]

This protocol is based on a modified literature method and provides a reliable route to the target compound.

Materials and Reagents:

-

2,6-naphthalenediol

-

Formamidine acetate

-

Acetic anhydride

-

Dioxane

-

Hydrochloric acid (1 M)

-

Hexanes

-

Dichloromethane

-

Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography setup)

Step-by-Step Procedure:

-

Preparation of the Formylating Agent: In a round-bottom flask, add formamidine acetate (2.81 g, 27 mmol) to 80 mL of dioxane. Stir the suspension and gradually heat to 95 °C.

-

Activation: Once the temperature reaches 95 °C, add acetic anhydride (5.1 mL, 54 mmol) to the flask. Continue stirring until all the formamidine acetate has completely dissolved. This in-situ reaction generates the active electrophile for the formylation.

-

Formylation Reaction: To the solution of the activated formylating agent, add 2,6-naphthalenediol (540 mg, 3.375 mmol) and seal the flask. Allow the reaction to proceed for two days at this temperature.

-

Work-up and Hydrolysis: After two days, cool the reaction mixture to room temperature. Remove the dioxane under reduced pressure at 60 °C using a rotary evaporator. To the residue, add 80 mL of water and stir for 4 hours at 60 °C. Subsequently, add 80 mL of 1 M hydrochloric acid solution and continue stirring for 18 hours. This hydrolysis step is crucial for converting the reaction intermediate into the final aldehyde product.

-

Isolation of Crude Product: Collect the resulting precipitate by filtration and wash it with hexanes.

-

Purification: Purify the crude powder by column chromatography using a mixture of dichloromethane and hexanes (50:50) as the eluent.

-

Final Product: After chromatography, a pure yellow powder of this compound is obtained (yield: 74%).

Rationale Behind Experimental Choices

-

Choice of Formylating Agent: The use of formamidine acetate and acetic anhydride provides a convenient and effective in-situ method for generating the electrophilic species required for the formylation of the electron-rich naphthalene diol.

-

Solvent: Dioxane is a suitable high-boiling point, aprotic solvent that can dissolve the reactants and facilitate the reaction at the required temperature.

-

Reaction Time and Temperature: The prolonged reaction time (two days) at an elevated temperature (95 °C) is necessary to ensure the completion of the double formylation on the naphthalene ring.

-

Hydrolysis: The acidic hydrolysis step is essential to break down the intermediate species formed during the reaction and generate the final aldehyde functional groups.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products, ensuring high purity of the final compound.

Applications in Research and Drug Development

The unique molecular architecture of this compound, with its four strategically placed reactive groups on a rigid scaffold, makes it a highly valuable component in the development of advanced materials and functional molecules.

A Key Linker for Covalent Organic Frameworks (COFs) in Drug Delivery

The most prominent application of this molecule is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[2][3] COFs are a class of crystalline porous polymers with highly ordered structures and tunable porosity.[4][5] The aldehyde groups of this compound can readily undergo condensation reactions with amine-containing linkers to form stable imine bonds, resulting in the formation of a robust, porous framework.

Advantages for Drug Delivery:

-

Biocompatibility: The dihydroxy groups contribute to the hydrophilic nature of the resulting COFs, which can enhance their biocompatibility and dispersibility in aqueous environments, a critical factor for intravenous drug delivery.[2]

-

High Drug Loading Capacity: The inherent porosity and high surface area of COFs derived from this linker allow for the efficient encapsulation of therapeutic agents.[2]

-

Tunable Porosity: The size of the pores within the COF can be rationally designed by choosing appropriate co-monomers, allowing for the controlled loading and release of drugs of different sizes.

-

Structural Stability: The strong covalent bonds forming the framework provide excellent chemical and thermal stability, ensuring the integrity of the drug delivery vehicle under physiological conditions.[2]

-

Further Functionalization: The reactive aldehyde groups can also serve as handles for the post-synthetic modification of the COF, enabling the attachment of targeting ligands or other functional molecules for precision medicine applications.[2]

Caption: Synthesis of a COF for drug delivery using this compound.

Potential as a Scaffold for Fluorescent Probes

Naphthalene dicarbaldehyde derivatives are known to be effective fluorogenic reagents.[11][13] They can react with primary amines, such as those found in biomolecules like amino acids and neurotransmitters, to form highly fluorescent isoindole derivatives. This reaction forms the basis for sensitive detection methods in bioanalysis. For instance, naphthalene-2,3-dicarboxaldehyde has been successfully used to develop fluorescent probes for glutathione, with applications in monitoring oxidative stress in living cells and in patients with conditions like sepsis.[11][14]

Given its structural similarities, this compound holds promise as a scaffold for the design of novel fluorescent probes. The two aldehyde groups offer the potential for creating cross-linked or dimeric fluorescent products upon reaction with specific analytes, which could lead to unique sensing mechanisms and improved selectivity. The hydroxyl groups can modulate the photophysical properties of the naphthalene core and can also be used as sites for further chemical modification to tune the probe's solubility, targeting ability, and sensing characteristics.

Conclusion and Future Outlook

This compound is a molecule of significant academic and commercial interest, primarily driven by its role as a superior building block for the construction of Covalent Organic Frameworks. Its well-defined, symmetrical structure and versatile reactivity make it an ideal candidate for creating highly ordered, porous materials with tailored properties for applications in drug delivery and beyond. The detailed synthetic protocol and spectroscopic data provided in this guide offer a solid foundation for researchers working with this compound.

Looking ahead, several avenues of research warrant further exploration. The development of new COFs based on this linker with varied functionalities could lead to more sophisticated drug delivery systems capable of targeted delivery and stimuli-responsive release. Furthermore, a systematic investigation into the potential of this compound and its derivatives as fluorescent probes for biologically relevant analytes could open up new possibilities in diagnostics and bioimaging. The determination of its single-crystal X-ray structure remains a key objective that would greatly enhance our understanding of its solid-state properties and its role in the templating of crystalline materials. As the fields of materials science and medicinal chemistry continue to converge, the importance of versatile molecular building blocks like this compound is set to grow.

References

-

CD Bioparticles. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Kim, H. M., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411–1420. [Link]

-

ResearchGate. (2018). (PDF) Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved January 21, 2026, from [Link]

-

Pal, T., Ghosh, T. K., & Palt, A. (n.d.). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]

-

Lee, G. J., et al. (2002). Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases. Journal of Chromatography A, 979(1-2), 165-173. [Link]

-

MDPI. (2020). Covalent Organic Frameworks: From Materials Design to Biomedical Application. Molecules, 25(24), 5949. [Link]

-

PubMed. (2021). Covalent Organic Frameworks for Biomedical Applications. Advanced Healthcare Materials, 10(6), e2002090. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing COF Synthesis with High-Purity this compound. Retrieved January 21, 2026, from [Link]

-

PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(3), 1861-1881. [Link]

-

ResearchGate. (2012). (PDF) A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. [Link]

-

Jiangnan University. (n.d.). Covalent organic frameworks confining ultra-dense hydrated hydrogen-bond networks for efficient intrinsic proton conduction. [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dihydroxynaphthalene. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 2,6-Dihydroxynaphthalene. Retrieved January 21, 2026, from [Link]

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. nbinno.com [nbinno.com]

- 4. Covalent Organic Frameworks for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound 98.00% | CAS: 7235-47-4 | AChemBlock [achemblock.com]

- 8. 7235-47-4|this compound|BLD Pharm [bldpharm.com]

- 9. rsc.org [rsc.org]

- 10. 2,6-Dihydroxynaphthalene [webbook.nist.gov]

- 11. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

solubility of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde

An In-Depth Technical Guide to the Solubility of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key building block in the synthesis of advanced materials. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the underlying chemical principles that govern the solubility of this molecule and presents robust methodologies for its empirical determination.

Introduction: The Molecular Context and Scientific Imperative

This compound (DHND) is a polyfunctional aromatic compound of significant interest in materials science and medicinal chemistry. Its rigid naphthalene core, flanked by reactive aldehyde and hydrophilic hydroxyl groups, makes it a prime candidate for constructing Covalent Organic Frameworks (COFs). These COFs exhibit high surface areas and tunable porosity, positioning them as promising platforms for drug delivery systems.[1]

Understanding the solubility of DHND is not merely an academic exercise; it is a critical prerequisite for its practical application. Solubility dictates the choice of solvent for synthesis and purification, influences reaction kinetics, and is paramount for the formulation and biocompatibility of DHND-based materials intended for therapeutic use.[1] This guide provides a foundational understanding of its solubility profile, grounded in molecular structure, and outlines detailed protocols for its quantitative assessment.

Molecular Structure Analysis and Theoretical Solubility Profile

The solubility of a compound is a direct consequence of its molecular structure. The structure of this compound is a composite of competing functionalities, each contributing to its overall physicochemical properties.

-

The Naphthalene Core: The fused aromatic ring system is inherently nonpolar and hydrophobic. This large hydrocarbon backbone is the primary contributor to the molecule's poor solubility in water.

-

Hydroxyl Groups (-OH): The two phenolic hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. This feature suggests potential solubility in polar protic solvents like alcohols. The acidic nature of these protons also implies that the molecule's solubility will be highly dependent on pH.

-

Aldehyde Groups (-CHO): The two aldehyde groups are polar and contain a carbonyl oxygen that can act as a hydrogen bond acceptor. This enhances the molecule's affinity for polar solvents.

Predicted Solubility: Based on this structural analysis, we can predict a nuanced solubility profile. The parent compound, 2,6-Dihydroxynaphthalene, is known to be soluble in methanol and slightly soluble in water and DMSO. The addition of two polar aldehyde groups to this backbone should enhance its affinity for polar organic solvents.

Therefore, DHND is expected to be:

-

Highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the entire molecule.

-

Moderately soluble in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions are favorable.

-

Slightly to poorly soluble in water due to the dominant hydrophobic nature of the naphthalene core.[2]

-

Insoluble in nonpolar solvents such as hexanes and toluene.

The interplay of these functional groups is visualized in the logical diagram below.

Caption: Logical relationship between DHND's structure and its predicted solubility.

Experimental Determination of Solubility

Theoretical predictions must be validated through empirical testing. The following section details robust, step-by-step protocols for both qualitative and quantitative solubility assessment.

Part A: Qualitative Solubility Analysis

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents. The methodology is adapted from standard procedures for organic compound identification.[3][4]

Protocol: Qualitative Solubility Test

-

Preparation: Aliquot approximately 10 mg of solid this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each tube, add 1 mL of a single test solvent. Use a range of solvents representing different polarity classes (see table below).

-

Mixing: Vigorously agitate each tube using a vortex mixer for 60 seconds.

-

Observation: Allow the tubes to stand for 5 minutes and observe. Classify the solubility based on visual inspection:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: The majority of the solid has dissolved, but some particles remain.

-

Insoluble: The solid appears largely unchanged.

-

-

pH Testing: For the tube containing water, test the resulting solution with pH paper to check for any acidic properties.[3]

Table 1: Solvent Selection for Qualitative Analysis

| Solvent Class | Example Solvents | Expected Outcome for DHND |

|---|---|---|

| Nonpolar | Hexane, Toluene | Insoluble |

| Moderately Polar | Dichloromethane, Ethyl Acetate | Slightly Soluble / Insoluble |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble |

| Polar Protic | Methanol, Ethanol, Water | Soluble / Slightly Soluble |

| Aqueous Acid | 5% HCl | Insoluble |

| Aqueous Base | 5% NaHCO₃, 5% NaOH | Soluble (due to deprotonation) |

The workflow for this qualitative analysis is outlined in the diagram below.

Caption: Experimental workflow for qualitative solubility determination.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The concentration of the dissolved analyte is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), which is well-suited for aromatic aldehydes.[5]

Protocol: Quantitative Solubility Measurement

-

Sample Preparation: Add an excess amount of DHND to a known volume of the desired solvent (e.g., 20 mg in 5 mL of methanol) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a sample of the supernatant using a syringe, and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove all undissolved micro-particles.

-

Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Replication: Perform the entire experiment in triplicate to ensure the reliability and reproducibility of the results.

Part C: pH-Dependent Solubility

The phenolic hydroxyl groups of DHND are weakly acidic. In basic solutions, these groups will deprotonate to form phenoxide anions, which are significantly more water-soluble. This principle is fundamental to many purification and formulation strategies.[3]

Caption: pH-dependent equilibrium of DHND in aqueous base.

Protocol: pH-Solubility Profile

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

-

Solubility Determination: Perform the quantitative shake-flask method described in Part B for each prepared buffer solution.

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL) as a function of pH. This profile is critical for predicting the compound's behavior in biological systems and for developing purification protocols like acid-base extractions.

Summary and Applications in Drug Development

The is a multifaceted property governed by its unique combination of hydrophobic and hydrophilic functional groups.

Table 2: Summary of Solubility Characteristics

| Property | Influencing Factor | Implication |

|---|---|---|

| Aqueous Solubility | Large hydrophobic naphthalene core | Very low at neutral pH. |

| Organic Solubility | Polar hydroxyl and aldehyde groups | Good in polar aprotic solvents (DMSO, DMF). |

| pH Dependence | Acidic phenolic -OH groups | Dramatically increased solubility in basic (pH > 8) aqueous solutions. |

| Temperature | General thermodynamics | Solubility is expected to increase with temperature. |

For drug development professionals, these characteristics are of paramount importance. The ability to form COFs for drug delivery hinges on DHND's solubility in suitable reaction solvents.[1] Furthermore, the hydrophilic nature of the dihydroxy groups can be leveraged to improve the biocompatibility and dispersibility of the final COF material in aqueous environments, a crucial factor for intravenous drug administration.[1] The pH-dependent solubility allows for purification strategies that can selectively precipitate the compound by adjusting the pH of the solution.

Conclusion

While specific quantitative solubility data for this compound is not broadly published, a thorough analysis of its molecular structure allows for a robust theoretical prediction of its solubility profile. This guide provides the necessary framework and detailed experimental protocols for researchers to empirically determine these values. A systematic approach, combining qualitative screening with quantitative measurement across a range of solvents and pH values, will yield the critical data needed to advance the synthesis, purification, and application of this versatile molecule in materials science and drug development.

References

-

CD Bioparticles. This compound. [Link]

-

University of California, Davis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

ResearchGate. Solvent screening for the extraction of aromatic aldehydes. [Link]

-

RSIS International. Physicochemical and Spectroscopic Characterization of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde. [Link]

Sources

A Theoretical and Computational Guide to 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND): From Molecular Properties to Advanced Material Design

Executive Summary: 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHND) is a highly functionalized aromatic building block poised to play a significant role in the development of advanced materials. Its rigid naphthalene core, coupled with strategically positioned hydroxyl and aldehyde groups, makes it an exceptional candidate for constructing crystalline porous materials like Covalent Organic Frameworks (COFs). These materials show immense promise in fields ranging from drug delivery and gas separation to catalysis. This guide provides a comprehensive theoretical framework for understanding DHND at a molecular level. We delineate the quantum chemical principles and computational protocols necessary to predict its structural, electronic, and reactive properties, thereby enabling a rational, model-guided approach to designing novel DHND-based functional materials.

Introduction: The Convergence of Structure and Function

The field of materials science is increasingly driven by the precise, atomic-level design of molecular components to achieve targeted macroscopic properties. Within this paradigm, naphthalene derivatives serve as robust and versatile scaffolds. The inherent planarity and aromaticity of the naphthalene system provide thermal stability and predictable geometric arrangements.

This compound (DHND): A Premier Linker for Covalent Organic Frameworks

DHND (Figure 1) is a standout example of a rationally designed organic linker. Its C12H8O4 stoichiometry is arranged to present a unique combination of reactive sites:

-

Two Hydroxyl (-OH) Groups: These groups can engage in hydrogen bonding, influence solubility, and act as nucleophilic sites or proton donors.

-

Two Aldehyde (-CHO) Groups: These are key functional groups for forming strong covalent bonds, particularly imine or enamine linkages, which are fundamental to the assembly of COFs.[1]

-

Symmetry and Rigidity: The symmetric positioning of these groups on the rigid naphthalene backbone facilitates the formation of highly ordered, crystalline porous structures.

This structural versatility is particularly advantageous for creating COFs intended for biomedical applications, such as drug delivery systems, where stability and biocompatibility are paramount.[2]

The Imperative for Theoretical Modeling

While experimental synthesis is the ultimate test of material viability, a purely empirical approach is inefficient and costly. Theoretical and computational studies offer a powerful alternative, allowing for an in-silico exploration of a molecule's potential before a single reagent is measured. By applying quantum mechanical principles, we can:

-

Predict the most stable three-dimensional structure.

-

Understand the molecule's electronic landscape, identifying reactive sites.

-

Simulate spectroscopic signatures (IR, NMR, UV-Vis) to aid in experimental characterization.

-

Model how the molecule will interact with other entities, such as guest molecules or biological targets.

This guide establishes the theoretical protocols to fully characterize DHND, providing a roadmap for researchers and drug development professionals to harness its full potential.

Foundational Properties and Synthesis Strategy

A thorough understanding begins with the molecule's basic characteristics and a viable pathway to its creation.

Chemical and Physical Identity

The fundamental properties of DHND are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 7235-47-4 | [4][5] |

| Molecular Formula | C₁₂H₈O₄ | [3][4] |

| Molecular Weight | 216.19 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥98% | [3][4] |

| InChI Key | FYLYHNXYIWQPDE-UHFFFAOYSA-N | [4] |

Proposed Synthesis Pathway

The direct, documented synthesis of DHND is not widely available in peer-reviewed literature. However, a logical and efficient pathway can be proposed based on established organometallic and formylation reactions. The process begins with the well-characterized precursor, 2,6-dihydroxynaphthalene.

Step 1: Synthesis of 2,6-Dihydroxynaphthalene. This precursor can be synthesized from dipotassium 2,6-naphthalenedisulfonate via hydrolysis with a strong base like potassium hydroxide at high temperatures.[6] Alternative methods starting from 2,6-dialkylnaphthalenes or 6-bromo-2-naphthol have also been reported.[7][8]

Step 2: Directed Ortho-Lithiation and Formylation. A powerful strategy for introducing the aldehyde groups at the 1 and 5 positions is through directed ortho-metalation. The hydroxyl groups can direct a strong base, such as n-butyllithium, to deprotonate the adjacent carbon atoms. The resulting dilithio-intermediate can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target dicarbaldehyde. Protecting the acidic hydroxyl protons (e.g., as methoxymethyl ethers) prior to lithiation is a critical substep to prevent side reactions.

The proposed workflow is visualized in the diagram below.

Caption: Diagram 1: Proposed Synthesis Workflow for DHND.

In-Depth Theoretical Analysis: A Dual Approach

To build a comprehensive molecular profile of DHND, we propose a two-pronged computational strategy:

-

Density Functional Theory (DFT): To elucidate the intrinsic electronic structure, geometry, and reactivity of the isolated DHND molecule.

-

Molecular Docking: To simulate the non-covalent interactions of DHND-based structures with guest molecules, which is critical for applications like drug delivery.

Part 1: Quantum Mechanical Characterization with DFT

Density Functional Theory is a robust computational method that calculates the electronic structure of a molecule to determine its properties.[9] For an organic linker like DHND, DFT is indispensable for predicting its behavior in polymerization and host-guest interactions.

This protocol outlines a standard yet powerful workflow for analyzing DHND using a common DFT package like Gaussian.

Step 1: Structure Preparation

-

Construct the 2D structure of DHND in a molecular editor.

-

Generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Methodology: Employ the B3LYP hybrid functional, which provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: Use a Pople-style basis set, such as 6-311G(d,p), which includes polarization functions to accurately describe the bonding environment.[10]

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

Step 3: Frequency Calculation

-

Objective: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

-

Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) as the optimization.

Step 4: Electronic Property Calculation

-

Objective: To analyze the electronic landscape of the molecule.

-

Methodology: Using the optimized geometry, perform a single-point energy calculation to derive:

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, whose energy gap is a key indicator of chemical reactivity and electronic transitions.[11]

-

Molecular Electrostatic Potential (MEP): A color-mapped surface that reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Caption: Diagram 2: Standard DFT Calculation Workflow.

-

Optimized Geometry: DFT will provide precise bond lengths and angles. For DHND, particular attention should be paid to the planarity of the naphthalene ring and the orientation of the hydroxyl and aldehyde groups, which influences crystal packing.

-

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is expected to be localized over the electron-rich naphthalene ring system, while the LUMO will likely have significant contributions from the electron-withdrawing aldehyde groups. The energy gap (ΔE = ELUMO – EHOMO) is crucial for predicting the molecule's stability and the wavelength of its lowest-energy electronic transition (relevant to UV-Vis spectroscopy). A smaller gap suggests higher reactivity.

Caption: Diagram 4: Molecular Docking Workflow.

Conclusion and Future Outlook

This compound is a molecule of significant theoretical and practical interest. This guide has established a robust computational framework for its comprehensive characterization. By leveraging Density Functional Theory, we can predict its fundamental geometric and electronic properties, providing invaluable insights to guide synthetic chemists and material scientists. Furthermore, molecular docking simulations offer a pathway to rationally design DHND-based COFs for specific host-guest applications, most notably in the field of targeted drug delivery.

The in-silico protocols detailed herein represent a crucial first step, enabling the rapid screening of properties and functions before committing to extensive laboratory work. The convergence of these theoretical predictions with future experimental validation will undoubtedly accelerate the translation of DHND from a promising molecule into a cornerstone of next-generation advanced materials.

References

-

Computational Selection of High-Performing Covalent Organic Frameworks for Adsorption and Membrane-Based CO2/H2 Separation. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

This compound - CD Bioparticles. (n.d.). CD Bioparticles. Retrieved January 21, 2026, from [Link]

-

Topological information entropy and spectral energy analysis in aminal-linked covalent organic frameworks. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

High-Throughput Screening of Covalent Organic Frameworks for Carbon Capture Using Machine Learning. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Molecular Modeling of 3D Woven Covalent Organic Frameworks. (n.d.). University of South Florida. Retrieved January 21, 2026, from [Link]

-

The Role of 2,6-Dihydroxynaphthalene in Dye Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of 2,6-dihydroxynaphthalene - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

-

This compound CAS No.:7235-47-4 - Ruixibiotech. (n.d.). Ruixibiotech. Retrieved January 21, 2026, from [Link]

-

2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

- US Patent for Process for the preparation of 2,6-dihydroxynaphthalene. (n.d.). Google Patents.

-

Structure of 4,8-dihydroxynaphthalene-1,5-dicarbaldehyde by the data of 1H NMR Spectroscopy. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Growth of two-dimensional covalent organic frameworks on substrates: insight from microsecond atomistic simulations. (2024). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Storage and diffusion of CO2 in covalent organic frameworks—A neural network-based molecular dynamics simulation approach. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

DFT exploring of thermodynamic and kinetic parameters of the Diels−Alder Reactions of naphthalene and anthracene with C2H2 and C2H4. (n.d.). Chemical Review and Letters. Retrieved January 21, 2026, from [Link]

-

Molecular dynamics (MD) simulation for covalent organic framework (COF). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Screening potentially interesting covalent organic frameworks by accurate force field simulations. (n.d.). Center for Molecular Modeling. Retrieved January 21, 2026, from [Link]

-

Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Fabrication and DFT structure calculations of novel biodegredable diphenolic monomer. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Topological information entropy and spectral energy analysis in aminal-linked covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [2111.02720] A Theoretical and Computational Study of H$_2$ Physisorption on Covalent Organic Framework Linkers and Metalated Linkers: A Strategy to Enhance Binding Strength [arxiv.org]

- 3. This compound 98.00% | CAS: 7235-47-4 | AChemBlock [achemblock.com]

- 4. This compound | 7235-47-4 [sigmaaldrich.com]

- 5. This compound | 7235-47-4 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. US4861920A - Process for the preparation of 2,6-dihydroxynaphthalene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde, often abbreviated as DHND, is a highly functionalized aromatic compound that has garnered significant interest in materials science and medicinal chemistry. Its rigid naphthalene core, coupled with the reactive hydroxyl and aldehyde functional groups, makes it a versatile building block for the synthesis of a wide array of novel materials and molecules. This guide provides a comprehensive overview of the synthesis of DHND and its key applications, with a focus on the underlying chemical principles and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in research and development.

| Property | Value | Reference |

| CAS Number | 7235-47-4 | [1] |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Appearance | Yellow solid powder | [1] |

| Melting Point | 270 °C | [1] |

| Purity | Typically ≥98% | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 2,6-naphthalenedisulfonic acid. The following sections provide a detailed, step-by-step methodology for the synthesis of DHND.

Part 1: Synthesis of the Precursor, 2,6-Dihydroxynaphthalene

The initial step involves the conversion of 2,6-naphthalenedisulfonic acid to 2,6-dihydroxynaphthalene. This is achieved through an alkali fusion reaction.

Reaction Scheme:

Caption: Synthesis of 2,6-Dihydroxynaphthalene.

Detailed Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, add 364 g of dipotassium 2,6-naphthalenedisulfonate to 560 g of a 50% aqueous solution of potassium hydroxide.[2]

-

Solvent Addition: To this mixture, add 2500 g of a hydrogenated triphenyl mixture and stir.[2]

-

Dehydration and Reaction: Heat the mixture to 310 °C under a nitrogen stream with continuous stirring to facilitate dehydration. Maintain the reaction at 310 °C for 3 hours.[2]

-

Work-up: After cooling, add 2 liters of water to the reaction mixture to separate the hydrogenated triphenyl layer.[2]

-

Purification: Decolorize the aqueous layer with activated carbon and then precipitate the product by adding dilute sulfuric acid.[2]

-

Isolation: Filter the precipitate to obtain 2,6-dihydroxynaphthalene. The expected yield is approximately 92.6%.[2]

Causality Behind Experimental Choices:

-

High Temperature and Strong Base: The use of potassium hydroxide at a high temperature is essential to facilitate the nucleophilic aromatic substitution of the sulfonate groups with hydroxyl groups.

-

Inert Atmosphere: A nitrogen stream is used to prevent the oxidation of the diol product at high temperatures.

-

Hydrogenated Triphenyl Mixture: This high-boiling, inert solvent is used to achieve the required reaction temperature and to ensure homogenous mixing of the reactants.

Part 2: Formylation of 2,6-Dihydroxynaphthalene to Yield this compound

The second part of the synthesis involves the formylation of the 2,6-dihydroxynaphthalene precursor. This reaction introduces aldehyde groups at the 1 and 5 positions of the naphthalene ring.

Reaction Scheme:

Caption: Formylation of 2,6-Dihydroxynaphthalene.

Detailed Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask, add 2.81 g (27 mmol) of formamidine acetate to 80 ml of dioxane and stir while gradually increasing the temperature to 95 °C.

-

Addition of Acetic Anhydride: Add 5.1 mL (54 mmol) of acetic anhydride and continue stirring until the formamidine acetate is completely dissolved.

-

Addition of Dihydroxynaphthalene: Add 540 mg (3.375 mmol) of 2,6-naphthalenediol to the reaction mixture and seal the flask.

-

Reaction: Allow the reaction to proceed for two days at 95 °C.

-

Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure at 60 °C. Add 80 mL of water and stir for 4 hours at 60 °C. Then, add 80 mL of a 1 M hydrochloric acid solution and continue stirring for 18 hours.

-

Purification: Collect the final precipitate by filtration and wash with hexanes. Purify the crude powder by column chromatography using a 1:1 mixture of dichloromethane and hexanes as the eluent to obtain a pure yellow powder. The expected yield is approximately 74%.

Causality Behind Experimental Choices:

-

Formylating Agent: The combination of formamidine acetate and acetic anhydride in situ generates a formylating agent that is effective for the electrophilic substitution on the electron-rich dihydroxynaphthalene ring.

-

Acidic Work-up: The addition of hydrochloric acid is necessary to hydrolyze any intermediate species and to ensure the final product is in its desired aldehydic form.

Applications of this compound